(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone
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Overview
Description
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone involves multiple steps, typically starting with the preparation of the pyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- Ethyl 4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Uniqueness
What sets (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-2-17-3-5-19(6-4-17)28-21-15-20(23-16-24-21)25-9-7-18(8-10-25)22(27)26-11-13-29-14-12-26/h3-6,15-16,18H,2,7-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWBAATKLRMLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCSCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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